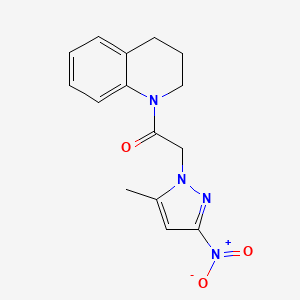

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone

Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a dihydroquinoline scaffold linked via an ethanone bridge to a 5-methyl-3-nitro-pyrazole moiety. Its molecular architecture combines electron-rich (dihydroquinoline) and electron-deficient (nitro-substituted pyrazole) regions, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-11-9-14(19(21)22)16-18(11)10-15(20)17-8-4-6-12-5-2-3-7-13(12)17/h2-3,5,7,9H,4,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJZBFUFPQCVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Coupling Reaction: The quinoline and pyrazole moieties can be coupled through a nucleophilic substitution or condensation reaction to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to increase reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides or pyrazole N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone depends on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

DNA Interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and functional groups:

*Estimated based on structural analysis.

Substituent Effects on Reactivity and Bioactivity

- This contrasts with the methoxy group in , which donates electrons, reducing reactivity but possibly enhancing solubility .

- Dihydroquinoline Modifications: AR54 incorporates a trimethylated quinoline, increasing hydrophobicity and likely improving blood-brain barrier penetration compared to the unsubstituted dihydroquinoline in the target compound.

- Heterocyclic Diversity : The triazolo-benzothiazole moiety in introduces sulfur atoms, which may enhance metal-binding capacity or redox activity, absent in the pyrazole-based target compound.

Spectroscopic Comparisons

- IR Spectroscopy: The target compound’s nitro group would exhibit asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, distinct from the carbonyl stretch (~1700 cm⁻¹) seen in ethanone derivatives .

- NMR Data: The dihydroquinoline protons would resonate at δ 6.5–7.5 ppm (aromatic), while the pyrazole CH₃ group would appear as a singlet near δ 2.5 ppm. The ethanone carbonyl is expected at ~170 ppm in ¹³C NMR, consistent with .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone is a hybrid molecule that combines the pharmacophoric elements of both dihydroquinoline and pyrazole structures. These types of compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 300.32 g/mol. The structure includes a dihydroquinoline moiety which is known for its role in various biological activities, and a pyrazole ring that contributes to its pharmacological profile.

Anticancer Activity

Several studies have demonstrated the potential anticancer activity of compounds containing the dihydroquinoline and pyrazole frameworks. For instance, derivatives of dihydroquinoline have been shown to inhibit cancer cell proliferation by modulating key signaling pathways such as NF-κB and MAPK pathways. A study by Selvam et al. reported that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of these moieties could enhance anticancer efficacy .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. For example, pyrazole derivatives were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro at concentrations comparable to established anti-inflammatory drugs like dexamethasone . This suggests that the compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been extensively studied. Research indicates that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of pyrazole derivatives demonstrated significant antibacterial effects against strains such as E. coli and S. aureus, with some compounds showing MIC values lower than those of standard antibiotics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : These compounds can interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.

- Antioxidant Properties : Some studies suggest that the antioxidant activity associated with these compounds may contribute to their protective effects against oxidative stress-related diseases.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of a series of dihydroquinoline derivatives in vitro against human cancer cell lines. The results indicated that certain modifications to the dihydroquinoline structure enhanced cytotoxicity significantly compared to unmodified analogs .

Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, compounds similar to our target showed up to 85% inhibition of TNF-α production in macrophages at specific concentrations . This highlights the therapeutic potential for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting 3,4-dihydroquinoline derivatives with activated carbonyl intermediates (e.g., acid chlorides) under controlled pH (6.5–7.5) and temperatures (60–80°C) to form the ethanone backbone .

- Nitro-functionalization : Introducing the nitro group to the pyrazole ring using nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dihydroquinoline protons at δ 2.8–3.2 ppm; nitro group deshielding effects) .

- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., dihedral angles between pyrazole and quinoline moieties) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 368.12) .

Q. What are the common reactivity patterns of the pyrazole and dihydroquinoline moieties in this compound?

- Pyrazole ring : Undergoes nucleophilic substitution at the nitro group (e.g., reduction to amine using Pd/C/H₂) .

- Dihydroquinoline : Susceptible to oxidation (e.g., forming quinoline derivatives with KMnO₄) .

- Ethanone carbonyl : Participates in condensation reactions (e.g., hydrazone formation with hydrazines at 50°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading (e.g., 0.1–1 mol% Pd catalysts) to identify optimal conditions .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters in real time .

- Scalability : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved?

- Cross-validation : Repeat NMR under variable temperatures to assess dynamic effects (e.g., ring-flipping in dihydroquinoline) .

- Computational validation : Compare experimental X-ray data with DFT-optimized geometries (RMSD < 0.5 Å) .

- Alternative techniques : Use 2D NOESY to confirm spatial proximity of substituents .

Q. What strategies are effective in designing biological assays to evaluate this compound’s therapeutic potential?

- Target identification : Screen against kinase or protease libraries (IC₅₀ assays) based on structural analogs with anti-cancer activity .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control dihydroquinoline stereocenters .

- VCD spectroscopy : Confirm absolute configuration via vibrational circular dichroism .

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to S1P lyase (binding energy ≤ −8 kcal/mol) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSF < 2 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing impact on bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.